molecular formula C15H22N2O2 B586758 (S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline CAS No. 150417-17-7

(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline

Cat. No. B586758
CAS RN: 150417-17-7
M. Wt: 262.353
InChI Key: OIYBOYJWGVDLPU-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline, also known as S-AMDIQ, is a synthetic compound with a wide range of applications in scientific research. It is a chiral compound, with a single chiral center, and is used in asymmetric synthesis and as a chiral building block for drug synthesis. It has been used in a variety of research applications, including organic synthesis, as a model compound for drug discovery, and as a catalyst for asymmetric synthesis. Its unique properties make it a valuable tool in the field of organic chemistry.

Scientific Research Applications

Medicine: Drug Synthesis and Development

This compound is utilized in the synthesis of pharmaceuticals, particularly as an intermediate in the production of complex molecules. Its structure is valuable for creating chiral centers in drugs, which can significantly affect the efficacy and safety of medications. The tert-butyl group in particular is often used in drug design due to its steric bulk, which can protect reactive sites during chemical reactions .

Biotechnology: Protein Studies

In biotechnology, the tert-butyl group’s unique reactivity is exploited for site-selective studies of proteins. It aids in NMR spectroscopy by providing clear signals that help in the structural elucidation of proteins. This is crucial for understanding protein function and for the design of biologically active compounds .

Materials Science: Polymer and Resin Development

The tert-butyl group is integral in the development of polymers and resins. It can impart desirable properties such as increased stability and resistance to degradation. This compound’s derivatives may be used to modify the surface properties of materials, enhancing their application in various industries .

Environmental Science: Bioremediation

Derivatives of this compound are being researched for their potential use in environmental bioremediation. For example, tert-butyl esters are studied for their role in the breakdown of environmental pollutants through microbial action. This research is pivotal for developing sustainable methods to mitigate pollution .

Chemistry: Catalysis and Reaction Mechanisms

In synthetic chemistry, the tert-butyl group is known for its influence on reaction mechanisms and catalysis. It can stabilize transition states and carbanions, making it a valuable moiety in the development of new synthetic methodologies. This compound’s derivatives are used to study reaction kinetics and mechanisms .

Pharmacology: Drug Delivery Systems

In pharmacology, the tert-butyl group’s derivatives are explored for their use in drug delivery systems. They can be used to modify the solubility and delivery rate of drugs, enhancing their therapeutic index. Research in this area focuses on optimizing drug formulations for maximum efficacy with minimal side effects .

properties

IUPAC Name

tert-butyl (3S)-3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-7-5-4-6-11(12)8-13(17)9-16/h4-7,13H,8-10,16H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYBOYJWGVDLPU-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline

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